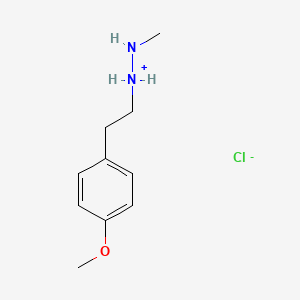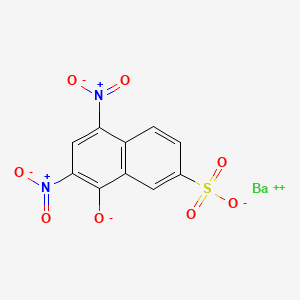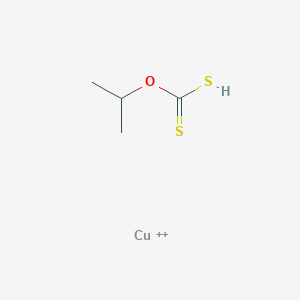
Copper;propan-2-yloxymethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;propan-2-yloxymethanedithioic acid is a coordination compound that features copper ions complexed with propan-2-yloxymethanedithioic acid ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;propan-2-yloxymethanedithioic acid typically involves the reaction of copper salts with propan-2-yloxymethanedithioic acid under controlled conditions. One common method is to dissolve copper(II) chloride in an ethanol solution and then add propan-2-yloxymethanedithioic acid. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Copper;propan-2-yloxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: Ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Aplicaciones Científicas De Investigación
Copper;propan-2-yloxymethanedithioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of copper;propan-2-yloxymethanedithioic acid involves its interaction with molecular targets and pathways within cells. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) 2,2-Bis(hydroxymethyl)propionate: This compound features a similar copper center but with different ligands, leading to distinct chemical properties.
Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: These complexes have different ligands and exhibit unique biological activities.
Uniqueness
Copper;propan-2-yloxymethanedithioic acid is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5439-58-7 |
|---|---|
Fórmula molecular |
C4H8CuOS2+2 |
Peso molecular |
199.8 g/mol |
Nombre IUPAC |
copper;propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2.Cu/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+2 |
Clave InChI |
CABXFAXAAVCZBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)S.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


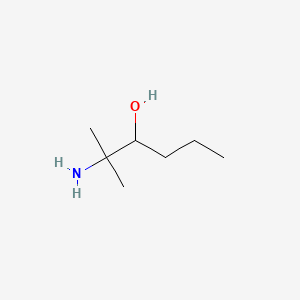
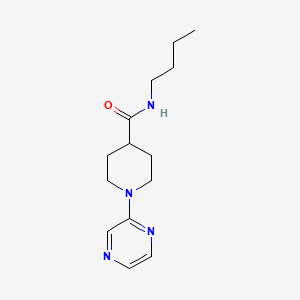
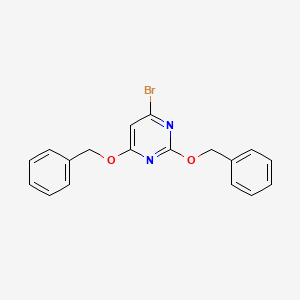
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
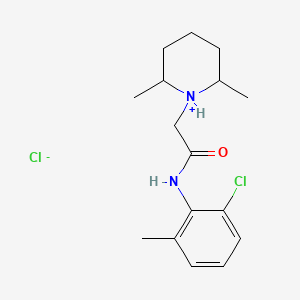
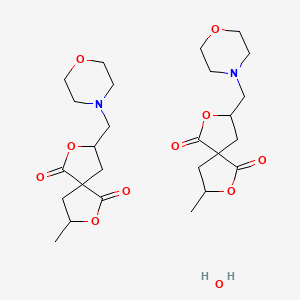
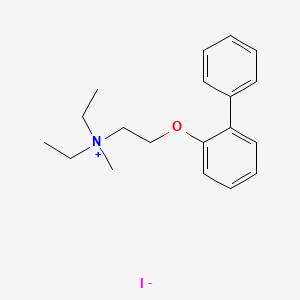
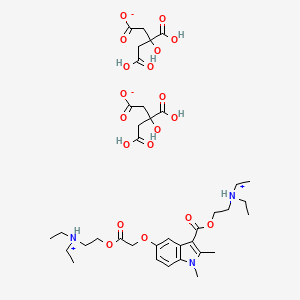
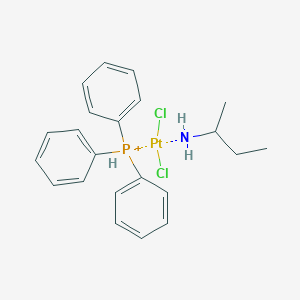
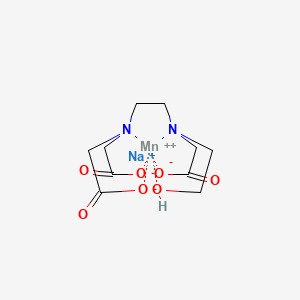
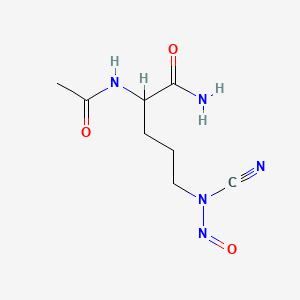
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
